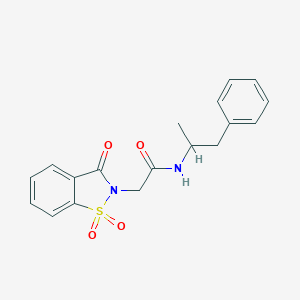
1-(4-methoxyphenyl)-2-(7H-purin-6-ylsulfanyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenyl)-2-(7H-purin-6-ylsulfanyl)ethanone is a chemical compound that has been extensively studied for its various applications in scientific research. It is a purine derivative that has been found to possess various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-2-(7H-purin-6-ylsulfanyl)ethanone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in purine metabolism, such as xanthine oxidase and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). It has also been suggested that it may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-2-(7H-purin-6-ylsulfanyl)ethanone has been found to possess various biochemical and physiological effects. It has been shown to inhibit the replication of certain viruses, such as hepatitis C virus and human immunodeficiency virus (HIV). It has also been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been shown to possess anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-methoxyphenyl)-2-(7H-purin-6-ylsulfanyl)ethanone is its wide range of applications in scientific research. It has been found to possess various biochemical and physiological effects, which make it useful in studying the role of purine derivatives in various biological processes. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 1-(4-methoxyphenyl)-2-(7H-purin-6-ylsulfanyl)ethanone. One direction is to further investigate its mechanism of action, particularly in relation to its antiviral and anticancer properties. Another direction is to explore its potential as a therapeutic agent for the treatment of viral infections, cancer, and inflammatory diseases. Additionally, it may be useful to study the structure-activity relationship of this compound in order to develop more potent analogs.
Synthesis Methods
The synthesis of 1-(4-methoxyphenyl)-2-(7H-purin-6-ylsulfanyl)ethanone can be achieved through a multi-step process. The first step involves the reaction of 6-mercaptopurine with 4-methoxyphenylacetic acid in the presence of a coupling agent such as EDCI or DCC. This leads to the formation of the intermediate 1-(4-methoxyphenyl)-2-(6-mercaptopyrimidin-4-ylthio)ethanone. The intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to form the final product, 1-(4-methoxyphenyl)-2-(7H-purin-6-ylsulfanyl)ethanone.
Scientific Research Applications
1-(4-methoxyphenyl)-2-(7H-purin-6-ylsulfanyl)ethanone has been widely used in scientific research due to its various applications. It has been found to possess antiviral, anticancer, and anti-inflammatory properties. It has also been used as a tool to study the role of purine derivatives in various biological processes.
properties
Molecular Formula |
C14H12N4O2S |
|---|---|
Molecular Weight |
300.34 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-(7H-purin-6-ylsulfanyl)ethanone |
InChI |
InChI=1S/C14H12N4O2S/c1-20-10-4-2-9(3-5-10)11(19)6-21-14-12-13(16-7-15-12)17-8-18-14/h2-5,7-8H,6H2,1H3,(H,15,16,17,18) |
InChI Key |
VBTRZZQWTVNSME-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2NC=N3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2NC=N3 |
solubility |
8 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}benzoic acid](/img/structure/B277256.png)
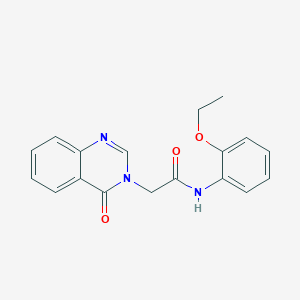
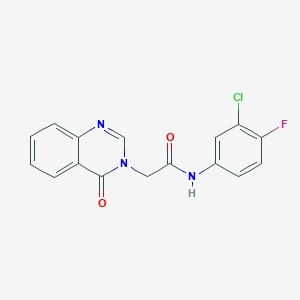
![4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one](/img/structure/B277260.png)
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B277261.png)
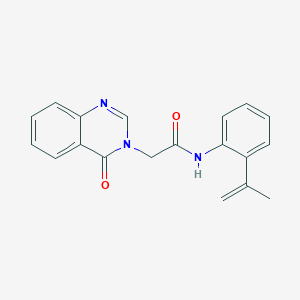
![2-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1(2H)-phthalazinone](/img/structure/B277266.png)
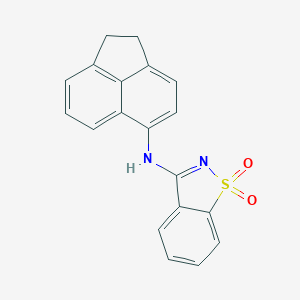
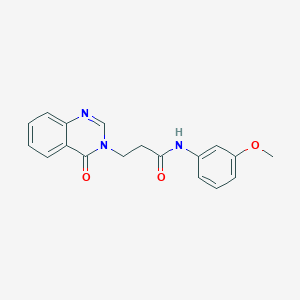
![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-bromobenzoate](/img/structure/B277273.png)
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B277274.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]benzoic acid](/img/structure/B277282.png)
![2-[(4-Methylpiperidino)methyl]-1H-benzimidazole](/img/structure/B277285.png)
